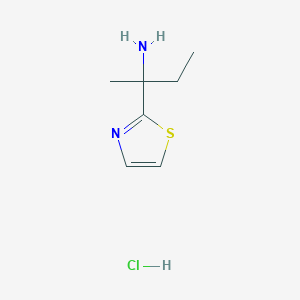

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride

CAS No.: 1334147-82-8

Cat. No.: VC3385912

Molecular Formula: C7H13ClN2S

Molecular Weight: 192.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334147-82-8 |

|---|---|

| Molecular Formula | C7H13ClN2S |

| Molecular Weight | 192.71 g/mol |

| IUPAC Name | 2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H |

| Standard InChI Key | JIRPEYLWMZWEPH-UHFFFAOYSA-N |

| SMILES | CCC(C)(C1=NC=CS1)N.Cl |

| Canonical SMILES | CCC(C)(C1=NC=CS1)N.Cl |

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Information

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a thiazole derivative with the molecular formula C₇H₁₃ClN₂S and a molecular weight of 192.71 g/mol. The compound features a five-membered thiazole heterocyclic ring containing both sulfur and nitrogen atoms, with a butan-2-amine group attached to the 2-position of the thiazole ring. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.

Structural Specifications

The detailed structural specifications of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1334147-82-8 |

| Molecular Formula | C₇H₁₃ClN₂S |

| Molecular Weight | 192.71 g/mol |

| IUPAC Name | 2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H |

| Standard InChIKey | JIRPEYLWMZWEPH-UHFFFAOYSA-N |

| SMILES | CCC(C)(C1=NC=CS1)N.Cl |

| PubChem Compound ID | 54594934 |

The free base form of this compound (without the hydrochloride) has a molecular formula of C₇H₁₂N₂S and a slightly different structural characterization .

Structural Features and Bonding

The core structure consists of a thiazole ring with a tertiary carbon center at the 2-position, bearing an amino group, a methyl substituent, and an ethyl group. The thiazole ring itself contains a nitrogen atom at position 3 and a sulfur atom at position 1, with double bonds between positions 2-3 and 4-5. This arrangement contributes to the compound's unique chemical behavior and potential biological interactions .

Physical and Chemical Properties

Physical Characteristics

As a hydrochloride salt, 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride typically appears as a crystalline solid. The salt formation significantly alters the physical properties compared to the free base, generally improving stability during storage and handling.

Solubility and Stability

Spectroscopic Properties

For the free base form (2-(1,3-thiazol-2-yl)butan-2-amine), mass spectrometry data indicates various adduct forms with their respective mass-to-charge ratios (m/z) and predicted collision cross-section (CCS) values as shown in the table below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.07939 | 134.0 |

| [M+Na]⁺ | 179.06133 | 143.5 |

| [M+NH₄]⁺ | 174.10593 | 142.7 |

| [M+K]⁺ | 195.03527 | 138.2 |

| [M-H]⁻ | 155.06483 | 135.3 |

| [M+Na-2H]⁻ | 177.04678 | 138.9 |

| [M]⁺ | 156.07156 | 136.0 |

| [M]⁻ | 156.07266 | 136.0 |

These data are valuable for analytical identification and characterization of the compound in various experimental settings .

Analytical Methods for Identification and Characterization

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely effective methods for the analysis and purification of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride. These techniques allow for separation, identification, and quantification of the compound in complex mixtures .

Spectroscopic Methods

Several spectroscopic methods are valuable for structural confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the arrangement of atoms and bonds.

-

Mass Spectrometry (MS): Offers precise molecular weight determination and fragmentation patterns, aiding in structural elucidation .

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the amine functionality and thiazole ring.

-

UV-Visible Spectroscopy: Can help determine concentration and purity based on characteristic absorption patterns of the thiazole chromophore .

Research Trends and Future Directions

Current Research Landscape

Research on thiazole derivatives continues to evolve, with increasing interest in their applications in drug discovery. Compounds like 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride represent potentially valuable scaffolds for developing new bioactive molecules .

Challenges in Development

Challenges in developing applications for 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride may include:

-

Limited existing research specifically on this compound

-

Potential synthetic complexity for large-scale production

-

Need for comprehensive toxicological and pharmacokinetic profiling

Comparative Analysis with Related Compounds

Structural Analogs

2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine represents a closely related structural analog, differing in the presence of a trifluoromethyl group at the 4-position of the thiazole ring. This substitution significantly alters the electronic properties and potentially the biological activity of the compound.

Functional Analogs

2-Aminobenzothiazole derivatives represent functional analogs that share the 2-amino-thiazole core structure but incorporate a fused benzene ring. These compounds have demonstrated diverse applications in heterocyclic synthesis and exhibit various biological activities .

Structure-Property Relationships

The incorporation of different functional groups and substituents on the thiazole ring modulates properties such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume